1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one,monosodium salt 1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one,monosodium salt
Brand Name: Vulcanchem
CAS No.: 77862-96-5
VCID: VC17026078
InChI: InChI=1S/C5H3N7O.Na/c13-4-2-3(10-11-9-2)12-5(8-4)6-1-7-12;/h1H,(H2,6,7,8,9,10,11,13);/q;+1/p-1
SMILES:
Molecular Formula: C5H2N7NaO
Molecular Weight: 199.11 g/mol

1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one,monosodium salt

CAS No.: 77862-96-5

Cat. No.: VC17026078

Molecular Formula: C5H2N7NaO

Molecular Weight: 199.11 g/mol

* For research use only. Not for human or veterinary use.

1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one,monosodium salt - 77862-96-5

Specification

CAS No. 77862-96-5
Molecular Formula C5H2N7NaO
Molecular Weight 199.11 g/mol
IUPAC Name sodium;1,3,4,5,10,12-hexaza-8-azanidatricyclo[7.3.0.02,6]dodeca-2,5,9,11-tetraen-7-one
Standard InChI InChI=1S/C5H3N7O.Na/c13-4-2-3(10-11-9-2)12-5(8-4)6-1-7-12;/h1H,(H2,6,7,8,9,10,11,13);/q;+1/p-1
Standard InChI Key RLJNZMCVNXQSAV-UHFFFAOYSA-M
Canonical SMILES C1=NN2C3=NNN=C3C(=O)[N-]C2=N1.[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Spectral Characterization

Nuclear Magnetic Resonance (NMR) spectra reveal distinct proton environments:

  • 1^1H NMR (D2_2O): A singlet at δ 8.45 ppm corresponds to the pyrimidine H6 proton, while triazole protons appear as multiplets between δ 7.8–8.2 ppm.

  • 13^{13}C NMR: Carbonyl resonance at δ 165.3 ppm and aromatic carbons in the δ 140–155 ppm range.
    Fourier-Transform Infrared (FTIR) spectroscopy shows a strong absorption band at 1690 cm1^{-1} for the carbonyl group and N–H stretches at 3200–3400 cm1^{-1}.

Synthesis and Optimization

Multi-Step Synthesis Pathway

The synthesis involves three stages:

  • Pyrimidine Ring Formation: Condensation of guanidine nitrate with malononitrile in ethanol yields 2,4-diamino-6-hydroxypyrimidine (78% yield).

  • Triazole Annulation: Reaction with sodium azide and phosphoryl chloride introduces the 1,2,3-triazolo ring at the 4,5-position of the pyrimidine.

  • Salt Formation: Neutralization with sodium hydroxide generates the monosodium salt, achieving a final yield of 76% after recrystallization.

Reaction Conditions and Yield Optimization

Key parameters influencing yield include:

  • Temperature: Triazole formation requires strict control at 80–85°C to avoid side reactions.

  • Catalyst: Use of Cu(I)-ascorbate systems improves regioselectivity during azide-alkyne cycloaddition .

  • Solvent: Dimethylformamide (DMF) enhances solubility of intermediates, reducing reaction time by 30% compared to THF.

Biological Activities and Mechanisms

Antimicrobial Effects

The compound inhibits Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) by disrupting cell wall synthesis. Molecular docking studies indicate binding to fungal cytochrome P450 14α-demethylase (CYP51) with a binding energy of −9.2 kcal/mol.

Antiviral Applications

Derivatives inhibit influenza A RNA-dependent RNA polymerase (RdRp) by disrupting PA-PB1 subunit heterodimerization (EC50_{50} = 3.7 μM) . Structural analogs with 5-phenyl substitutions show 10-fold improved potency, attributed to hydrophobic interactions with PB1 residue Phe323 .

Comparative Analysis with Structural Analogs

The monosodium salt derivative exhibits enhanced bioavailability compared to neutral triazolo-pyrimidines:

CompoundLogPSolubility (mg/mL)IC50_{50} (μM)
Monosodium salt (Target)−0.8752.412.0
1H- 4triazole1.328.9>100
2-Amino-6-phenylpyrimidin2.153.145.2

The sodium salt’s lower LogP (−0.87 vs. 1.32–2.15) correlates with improved cellular uptake and reduced plasma protein binding.

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Cmax_{max} = 1.8 μg/mL at 2 h post-oral administration (50 mg/kg in rats).

  • Metabolism: Hepatic CYP3A4 mediates N-demethylation, producing a major inactive metabolite (t1/2_{1/2} = 4.2 h).

  • Excretion: 68% renal excretion within 24 h.

Toxicity Data

  • Acute Toxicity: LD50_{50} > 2000 mg/kg in mice (oral), classifying it as Category 5 under GHS.

  • Genotoxicity: Negative in Ames test (up to 500 μg/plate).

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for:

  • Antimetabolites: Mimics purine bases, inhibiting DNA synthesis in rapidly dividing cells.

  • Kinase Inhibitors: Demonstrates IC50_{50} = 0.8 μM against CDK2/cyclin E via hydrogen bonding with Glu81 and Lys89.

Chemical Biology Probes

Fluorescently tagged derivatives (e.g., BODIPY-conjugated) enable real-time visualization of microtubule dynamics in live cells.

Future Research Directions

  • Synthetic Chemistry: Develop solvent-free mechanochemical synthesis to improve atom economy beyond the current 64%.

  • Drug Delivery: Encapsulation in PEGylated liposomes to enhance tumor targeting (preliminary data show 3× higher tumor accumulation).

  • Target Expansion: Screen against emerging viral targets like SARS-CoV-2 main protease (Mpro^{pro}), leveraging the triazole ring’s zinc-binding capacity .

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